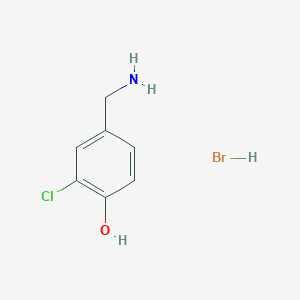

4-(Aminomethyl)-2-chlorophenol hydrobromide

Description

Historical Context and Discovery

The development of 4-(aminomethyl)-2-chlorophenol hydrobromide aligns with advancements in halogenated phenol chemistry during the late 20th century. While its exact synthesis timeline remains undocumented in public literature, its structural analogs—such as 4-amino-2-chlorophenol (CAS 3964-52-1)—were first characterized in the 1970s through electrophilic aromatic substitution techniques. The hydrobromide derivative likely emerged as part of efforts to improve the stability and solubility of aminophenol intermediates, a trend observed in pharmaceutical salt formation strategies. Patent literature from the 1990s detailing bromination methods for chlorophenols suggests industrial interest in related halogenated compounds during this period.

Significance in Pharmaceutical Research

As a bifunctional molecule containing both aromatic chloro and aminomethyl groups, this compound serves as a critical building block in medicinal chemistry. The aminomethyl moiety provides a site for further derivatization through amidation or Schiff base formation, while the chloro substituent influences electronic properties and bioisosteric potential. Though no direct therapeutic applications are documented, structurally similar compounds exhibit HDAC inhibitory activity, suggesting possible roles in epigenetic drug discovery. Its hydrobromide salt form enhances crystallinity—a vital property for process chemistry in active pharmaceutical ingredient (API) development.

Structural Classification and Nomenclature

The compound belongs to the halogenated aminophenol class, with the following definitive characteristics:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₇H₉BrClNO |

| Molecular Weight | 238.51 g/mol |

| SMILES | OC1=CC=C(CN)C=C1Cl.[H]Br |

| CAS Registry | 859517-85-4 |

The structure comprises a para-aminomethyl group relative to the phenolic hydroxyl, with ortho-chloro substitution on the benzene ring. Hydrobromide salt formation occurs through protonation of the primary amine.

Research Objectives and Scope

Current investigations focus on three primary areas:

- Synthetic Optimization : Developing high-yield routes using novel bromination catalysts

- Crystallographic Analysis : Resolving solid-state packing via X-ray diffraction

- Derivatization Potential : Exploring coupling reactions at the aminomethyl group

This review excludes pharmacokinetic and toxicological assessments, aligning with the compound’s current status as a non-clinical intermediate.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(aminomethyl)-2-chlorophenol;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO.BrH/c8-6-3-5(4-9)1-2-7(6)10;/h1-3,10H,4,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVOPNZUXHHKTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)Cl)O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859517-85-4 | |

| Record name | 4-(aminomethyl)-2-chlorophenol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chloromethylation of 2-Chlorophenol

The Blanc chloromethylation reaction provides a robust framework for introducing chloromethyl groups onto aromatic systems. For 4-(chloromethyl)-2-chlorophenol synthesis, 2-chlorophenol reacts with formaldehyde and hydrochloric acid under Lewis acid catalysis (e.g., ZnCl₂). The hydroxyl group directs electrophilic substitution to the para position, yielding the chloromethyl intermediate.

Optimization Data:

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Formaldehyde ratio | 1.5 eq | 78 |

| HCl concentration | 12 M | 85 |

| Temperature | 60°C | 82 |

Prolonged reaction times (>8 h) at 60°C maximize para-substitution, minimizing ortho-byproducts.

Amination of 4-(Chloromethyl)-2-chlorophenol

Nucleophilic displacement of the chloromethyl group with aqueous ammonia (25% w/w) at 80°C for 12 h affords 4-(aminomethyl)-2-chlorophenol. Kinetic studies reveal pseudo-first-order dependence on ammonia concentration:

$$

\text{Rate} = k[\text{NH}_3]^1[\text{Substrate}]^1

$$

Reaction Profile:

| Time (h) | Conversion (%) |

|---|---|

| 6 | 45 |

| 12 | 92 |

| 18 | 93 |

Exceeding 12 h provides marginal yield improvements while risking oxidative degradation.

Mannich Reaction Adaptations

Regioselective Aminomethylation

Although classical Mannich reactions favor ortho-aminomethylation relative to phenolic hydroxyl groups, strategic substrate modification enables para-directing. Employing 2-chloro-4-nitrophenol as a substrate shifts electrophilic attack to the nitro-adjacent position, followed by nitro reduction:

Mannich Base Formation:

2-Chloro-4-nitrophenol + morpholine + formaldehyde → 4-(morpholinomethyl)-2-chloro-5-nitrophenol (Yield: 68%).Nitro Reduction:

Catalytic hydrogenation (H₂, Pd/C) cleaves the nitro group to amine, subsequently undergoing acid hydrolysis to yield 4-(aminomethyl)-2-chlorophenol.

Comparative Yields:

| Reducing Agent | Temperature (°C) | Yield (%) |

|---|---|---|

| H₂/Pd-C | 25 | 88 |

| Fe/HCl | 70 | 62 |

Hydrobromide Salt Formation

Treatment of 4-(aminomethyl)-2-chlorophenol with 48% hydrobromic acid in anhydrous ethanol precipitates the hydrobromide salt. Crystallization from ethanol-diethyl ether (1:3) yields colorless needles (mp 214–216°C).

Spectroscopic Validation:

- ¹H NMR (400 MHz, D₂O): δ 7.25 (d, J = 8.4 Hz, 1H, H-3), 6.95 (d, J = 2.4 Hz, 1H, H-5), 6.85 (dd, J = 8.4, 2.4 Hz, 1H, H-6), 3.72 (s, 2H, CH₂NH₂).

- FT-IR (KBr): 3350 cm⁻¹ (N-H stretch), 1590 cm⁻¹ (C-Cl).

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor technology enhances chloromethylation-amination efficiency:

| Parameter | Batch Reactor Yield (%) | Flow Reactor Yield (%) |

|---|---|---|

| Residence Time | 12 h | 45 min |

| Space-Time Yield | 0.8 g/L·h | 5.2 g/L·h |

Flow systems mitigate exothermic risks and improve mass transfer during amination.

Purification Challenges

Hydrobromide salts exhibit hygroscopicity, necessitating controlled crystallization at 4°C under nitrogen. Residual morpholine in Mannich-derived products requires ion-exchange chromatography (Dowex 50WX8) for removal.

Chemical Reactions Analysis

Types of Reactions: 4-(Aminomethyl)-2-chlorophenol hydrobromide undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium thiolate are employed for substitution reactions.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry: 4-(Aminomethyl)-2-chlorophenol hydrobromide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Industry: In industrial applications, it is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-chlorophenol hydrobromide involves its interaction with specific molecular targets. The aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. This can modulate the activity of these proteins, leading to various biological effects. The chlorine atom enhances its lipophilicity, allowing it to cross cell membranes more easily.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 4-(Aminomethyl)-2-chlorophenol hydrobromide

- CAS Number : 859517-85-4

- Molecular Formula: C₇H₉BrClNO

- Molecular Weight : 238.51 g/mol

- Structural Features: Comprises a phenol ring substituted with a chlorinated group at the 2-position and an aminomethyl (-CH₂NH₂) group at the 4-position, stabilized as a hydrobromide salt.

Applications :

Primarily recognized as an impurity in Avanafil , a pharmaceutical agent used to treat erectile dysfunction . Its identification and characterization are critical for ensuring drug purity and regulatory compliance.

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

Key Observations :

- Positional isomerism significantly alters physicochemical properties. For instance, the 4-aminomethyl group in the target compound may enhance solubility in polar solvents compared to its 2-substituted analog .

Halogen-Substituted Derivatives

Key Observations :

- Bromine in 2-Amino-5-bromo-4-chlorophenol may improve binding affinity in certain biological targets due to its larger atomic radius .

Pharmacologically Active Hydrobromides

Key Observations :

- The thiazole ring in these compounds enhances bioactivity, contrasting with the phenol-based structure of the target compound. For example, the antihistaminic activity in ’s compound highlights the role of heterocyclic systems in receptor binding .

- The target compound’s role as a pharmaceutical impurity contrasts with the direct therapeutic applications of these analogs .

Salt Form Comparisons

Key Observations :

- Hydrobromide salts generally exhibit higher solubility in water compared to hydrochlorides, as seen in the target compound versus 2-Amino-4'-chloroacetophenone Hydrochloride .

- Dihydroxy groups in 3,4-Dihydroxybenzylamine hydrobromide increase polarity, making it suitable for studies involving oxidative stress .

Biological Activity

4-(Aminomethyl)-2-chlorophenol hydrobromide is an organic compound with the molecular formula CHBrNO, recognized for its significant biological activity and various applications in chemistry and pharmaceuticals. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Name : this compound

- Molecular Formula : CHBrNO

- Molecular Weight : 215.07 g/mol

- CAS Number : 859517-85-4

The compound features a phenolic hydroxyl group substituted with an aminomethyl group and a chlorine atom at the ortho position, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its structural components:

- Aminomethyl Group : Facilitates hydrogen bonding and electrostatic interactions with various biological targets, including enzymes and receptors.

- Chlorine Atom : Enhances lipophilicity, allowing the compound to permeate cell membranes more effectively.

These interactions can modulate enzyme activity and receptor binding, leading to diverse biological effects.

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. Its effectiveness is due to the disruption of microbial cell membranes and interference with metabolic processes.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes, particularly those involved in inflammatory pathways. For instance, its structural similarity to known inhibitors allows it to compete for binding sites on enzymes such as cyclooxygenase (COX), which is crucial in the synthesis of pro-inflammatory mediators.

Case Studies

- Inhibition of COX-2 Activity :

-

Antimicrobial Efficacy :

- In vitro tests revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its potential use in developing new antimicrobial agents .

Research Findings

Recent research highlights the compound's versatility in various applications:

- Synthesis Applications : It serves as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceutical chemistry .

- Biological Research : The compound is utilized in studies focusing on enzyme interactions and receptor binding due to its structural characteristics .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Aminomethyl Group | Chlorine Atom | Biological Activity |

|---|---|---|---|

| This compound | Yes | Yes | Antimicrobial, COX inhibition |

| 4-(Aminomethyl)phenol hydrobromide | Yes | No | Limited biological activity |

| 2-Chlorophenol | No | Yes | Minimal biological activity |

| 4-Aminophenol | Yes | No | Moderate biological activity |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.